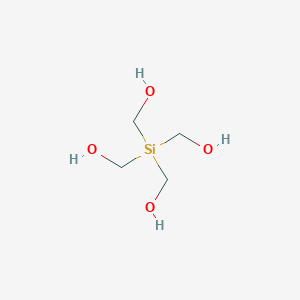
Methanol, silanetetrayltetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, silanetetrayltetrakis- is a chemical compound that consists of a silicon atom bonded to four methanol molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol, silanetetrayltetrakis- can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. For instance, using copper-based catalysts, the reaction can be carried out at temperatures ranging from 200°C to 340°C. The specific conditions, such as the type of catalyst and the temperature, can influence the formation of different products like trimethoxysilane and tetramethoxysilane .
Industrial Production Methods: Industrial production of methanol, silanetetrayltetrakis- typically involves the use of copper-based catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps like pretreatment of the catalyst, reaction under nitrogen atmosphere, and subsequent purification of the product.
Chemical Reactions Analysis
Types of Reactions: Methanol, silanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: Methanol groups can be substituted with other functional groups, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute methanol groups under appropriate conditions.
Major Products:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Organosilicon compounds with different functional groups.
Scientific Research Applications
Methanol, silanetetrayltetrakis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methanol, silanetetrayltetrakis- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can act as a source of methanol or silicon, participating in the formation of new chemical bonds and structures. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
Methanol, silanetetrayltetrakis- can be compared with other similar compounds, such as:
Trimethoxysilane: Contains three methanol groups bonded to silicon.
Tetramethoxysilane: Contains four methanol groups bonded to silicon, similar to methanol, silanetetrayltetrakis- but with different structural properties.
Silicon Hydrides: Compounds where hydrogen atoms are bonded to silicon instead of methanol groups.
Uniqueness: Methanol, silanetetrayltetrakis- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo different types of chemical reactions and form a wide range of products makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
874521-43-4 |
|---|---|
Molecular Formula |
C4H12O4Si |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
tris(hydroxymethyl)silylmethanol |
InChI |
InChI=1S/C4H12O4Si/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2 |
InChI Key |
AYPSYMMFDVSUFP-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[Si](CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


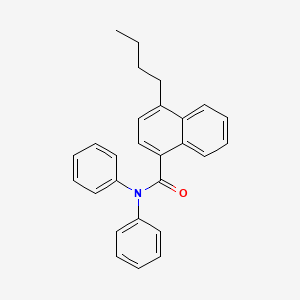
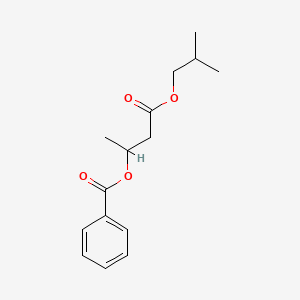
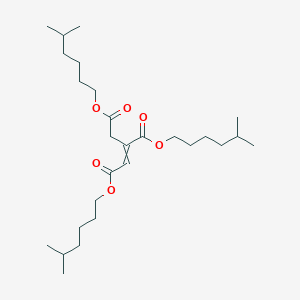
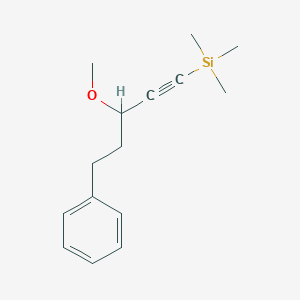
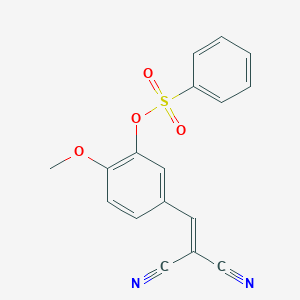
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
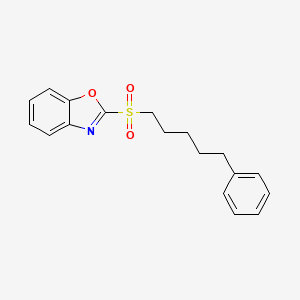
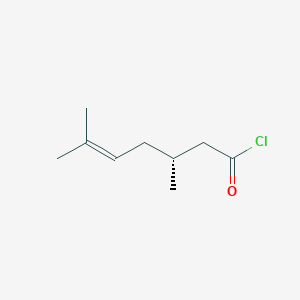
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
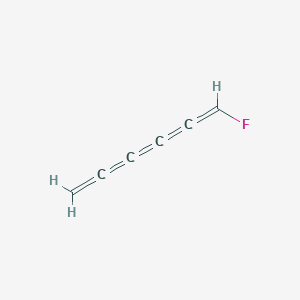
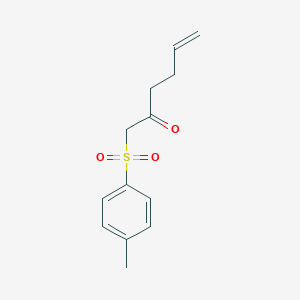
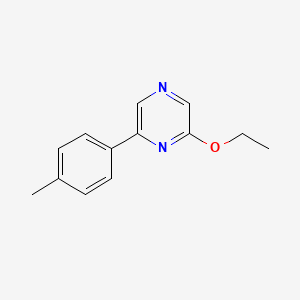
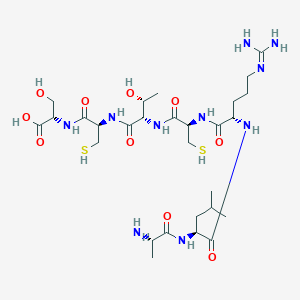
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
